5,6-Dimethyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine
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Overview
Description
5,6-Dimethyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine is a complex organic compound belonging to the class of thieno[2,3-d]pyrimidines This compound features a thieno[2,3-d]pyrimidine core substituted with a dimethyl group and a piperazine ring linked to a pyrimidin-2-yl group
Mechanism of Action
Target of Action
Similar compounds have been shown to target various proteins and enzymes involved in cellular processes .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
In silico adme profiling and physiochemical properties of similar compounds predict drug-like properties with a very low toxic effect .
Result of Action
Similar compounds have been shown to have significant activity against certain strains of plasmodium falciparum, indicating potential antimalarial effects .
Action Environment
It’s known that environmental factors can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidine core. One common approach is the cyclization of appropriately substituted thiophenes with amidines under acidic conditions. The subsequent introduction of the dimethyl group and the piperazine ring can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow chemistry to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can help achieve higher purity and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using a variety of nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Production of reduced derivatives, such as thioethers.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for further functionalization and incorporation into larger molecular frameworks.
Biology: Biologically, 5,6-Dimethyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine has shown potential as a bioactive molecule
Medicine: In the medical field, this compound has been investigated for its therapeutic properties. It may exhibit activities such as antiviral, anti-inflammatory, and anticancer effects, making it a candidate for further drug development.
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique structure and reactivity profile make it valuable for various industrial applications.
Comparison with Similar Compounds
4-(4-(Pyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine: Lacks the dimethyl group.
5,6-Dimethyl-4-(4-(pyrazin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine: Similar structure but with a pyrazin-2-yl group instead of pyrimidin-2-yl.
Uniqueness: 5,6-Dimethyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the dimethyl group and the pyrimidin-2-yl moiety contribute to its unique properties compared to similar compounds.
Biological Activity
5,6-Dimethyl-4-(4-(pyrimidin-2-yl)piperazin-1-yl)thieno[2,3-d]pyrimidine is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and other diseases influenced by kinase activity. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure
The molecular formula of this compound is C15H20N6 with a molecular weight of approximately 284.36 g/mol. Its structure features a thieno[2,3-d]pyrimidine core substituted with a pyrimidin-2-yl piperazine moiety.
The compound exhibits its biological activity primarily through inhibition of specific kinases involved in cellular signaling pathways. It has been shown to interact with the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation and survival of cancer cells.
Antitumor Activity
Research has demonstrated that this compound exhibits potent antitumor activity against various cancer cell lines. A study evaluating its efficacy against non-small cell lung cancer (NSCLC) cell lines reported an IC50 value of 13 nM for EGFR kinase inhibition, indicating strong potential as an anticancer agent .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on several cancer cell lines:
- A549 (lung cancer) : The compound demonstrated significant cytotoxicity with an IC50 value of 15 μM .
- NCI-H1975 (lung cancer) : Reported IC50 values ranged from 10 to 20 μM , depending on the assay conditions.
These findings suggest that the compound may effectively inhibit tumor growth by inducing apoptosis in cancer cells .
Study 1: EGFR Inhibition
In a comparative study, this compound was tested alongside known EGFR inhibitors such as AZD9291. The results indicated that it not only inhibited EGFR L858R/T790M mutations but also showed promising results in reducing tumor size in xenograft models .
Study 2: Structural Modifications
Further investigations into structural modifications revealed that altering the side chains significantly enhanced the biological activity of thieno[2,3-d]pyrimidines. Compounds with N-methyl substitutions exhibited superior cellular activity compared to those with less favorable side chains .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
5,6-dimethyl-4-(4-pyrimidin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6S/c1-11-12(2)23-15-13(11)14(19-10-20-15)21-6-8-22(9-7-21)16-17-4-3-5-18-16/h3-5,10H,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJSGQQBWYPIRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C4=NC=CC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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